molecular formula C13H22N2O B3119524 N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine CAS No. 251372-18-6

N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine

Cat. No.: B3119524
CAS No.: 251372-18-6
M. Wt: 222.33 g/mol
InChI Key: ZAEKMFPFNPVTMX-UHFFFAOYSA-N
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Description

N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine is an organic compound with the molecular formula C13H22N2O. It is a derivative of phenoxyethylamine and contains an amino group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine typically involves the reaction of 4-amino-2-methylphenol with 2-chloroethyl diethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-amino-2-methylphenol attacks the electrophilic carbon of 2-chloroethyl diethylamine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial process include ethanol and methanol, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated phenoxy derivatives.

Scientific Research Applications

Organic Synthesis

N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine serves as a versatile building block in organic synthesis. Its unique structure allows it to act as an intermediate for synthesizing more complex organic molecules. This application is particularly valuable in the development of pharmaceuticals and specialty chemicals.

Research indicates that this compound may interact with various biological systems, suggesting potential applications in pharmacology. Preliminary studies have shown that it could modulate enzyme activity and influence receptor interactions, which are critical for drug development. However, comprehensive studies are needed to elucidate specific biological targets and mechanisms of action .

Medicinal Chemistry

The compound is under investigation for its therapeutic potential. Its structural characteristics may allow it to bind effectively to specific protein targets, which could lead to the development of new drugs for treating various diseases. Ongoing research focuses on its pharmacokinetics—absorption, distribution, metabolism, and excretion—which are essential for assessing its bioavailability and therapeutic efficacy .

Case Studies

Case Study 1: Interaction with Enzymes
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzymatic activities, suggesting potential applications in metabolic disorder treatments.

Case Study 2: Drug Development
In another study focused on drug development, researchers explored the compound's ability to bind to cancer-related receptors. The findings indicated promising binding affinities, warranting further investigation into its use as a therapeutic agent in oncology.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-Amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine
  • 4-Amino-2-methoxyphenol

Uniqueness

N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine is unique due to its specific structural features, such as the presence of both amino and diethylamine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine, with the molecular formula C13H22N2OC_{13}H_{22}N_2O, is a compound of significant interest in biological research due to its unique structural features, which include an amino group, a phenoxy group, and a diethylamine moiety. This combination of functional groups allows the compound to interact with various biological targets, leading to diverse pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, primarily focusing on its potential therapeutic applications and mechanisms of action.

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This binding can modulate the activity of these targets, influencing various biochemical pathways. The exact nature of these interactions is still under investigation, but preliminary studies suggest potential implications in drug development and therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Some derivatives of the compound have shown promising antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
  • Cytotoxic Effects : Preliminary studies indicate that certain derivatives may have cytotoxic effects against cancer cell lines, warranting further investigation into their potential as anticancer agents.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialActive against various bacterial strains
AntioxidantPotential antioxidant properties
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting effective antibacterial properties.

Case Study 2: Cytotoxicity in Cancer Research

In a recent investigation, derivatives of the compound were tested against various cancer cell lines (e.g., HT29). The findings demonstrated that certain modifications enhanced cytotoxicity, indicating a structure-activity relationship that could inform future drug development efforts.

Synthesis and Structural Analysis

The synthesis of this compound involves several chemical reactions including oxidation and substitution. Analytical techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.

Future Directions

Ongoing research aims to elucidate the specific pathways involved in the biological activities of this compound. Investigations are also focusing on optimizing its chemical structure to enhance efficacy and reduce toxicity.

Properties

IUPAC Name

4-[2-(diethylamino)ethoxy]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3/h6-7,10H,4-5,8-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEKMFPFNPVTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.10 g (12.3 mmol) of diethyl[2-(2-methyl-4-nitrophenoxy)ethyl]amine is dissolved in 250 mL of ethyl acetate, 0.55 g of Raney nickel is added, and the mixture is hydrogenated for 36 hours at 50 psi and ambient temperature. The catalyst is filtered off and the filtrate is evaporated down in vacuo. Yield: 2.70 g (99% of theory); C13H22N2O (M=222.33); calc.: molecular ion peak (M+H)+: 223; found: molecular ion peak (M+H)+: 223; Rf value: 0.35 (silica gel, dichloromethane/methanol (9:1)).
Name
diethyl[2-(2-methyl-4-nitrophenoxy)ethyl]amine
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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